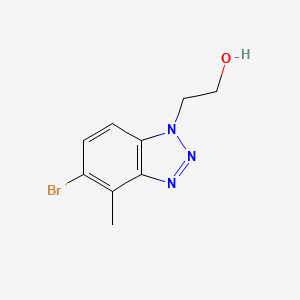
2,4,6-Trichloro-3-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichloro-3-nitrophenol is a chlorinated nitrophenol compound. It is known for its applications in various industrial processes, including the production of agrochemicals, disinfectants, and preservatives . This compound is also recognized for its potential environmental impact due to its persistence and toxicity.
Méthodes De Préparation
2,4,6-Trichloro-3-nitrophenol can be synthesized through several methods. One common synthetic route involves the nitration of 2,4,6-trichlorophenol. This reaction typically requires concentrated nitric acid and sulfuric acid as catalysts . The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the desired product is obtained.
In industrial production, large-scale synthesis may involve continuous flow reactors to optimize yield and efficiency. The purification of the compound is often achieved through crystallization from solvents like ethanol or petroleum ether .
Analyse Des Réactions Chimiques
2,4,6-Trichloro-3-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2,4,6-trichloro-3-aminophenol .
Applications De Recherche Scientifique
2,4,6-Trichloro-3-nitrophenol has several scientific research applications:
Environmental Chemistry: It is studied for its role as a pollutant and its removal from water sources using various adsorbents.
Material Science: It is used in the synthesis of covalent triazine-based frameworks, which have applications in sensing and adsorption of pollutants.
Biological Studies: Its toxicity and potential carcinogenic effects are subjects of research in toxicology and environmental health.
Mécanisme D'action
The mechanism of action of 2,4,6-Trichloro-3-nitrophenol involves its interaction with biological molecules. It can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s chlorinated and nitro groups contribute to its reactivity and ability to form strong interactions with proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
2,4,6-Trichloro-3-nitrophenol can be compared with other chlorinated phenols and nitrophenols:
2,4,6-Trichlorophenol: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4-Dichloro-3-nitrophenol: Has one less chlorine atom, affecting its physical and chemical properties.
2,4,6-Trinitrophenol (Picric Acid): Contains three nitro groups, making it highly explosive and more reactive.
The uniqueness of this compound lies in its specific combination of chlorinated and nitro functional groups, which confer distinct chemical reactivity and applications.
Propriétés
Numéro CAS |
100130-16-3 |
|---|---|
Formule moléculaire |
C6H2Cl3NO3 |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
2,4,6-trichloro-3-nitrophenol |
InChI |
InChI=1S/C6H2Cl3NO3/c7-2-1-3(8)6(11)4(9)5(2)10(12)13/h1,11H |
Clé InChI |
BGFQCTRASCWDAW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)O)Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol](/img/structure/B14079119.png)


![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)





![7-Methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079183.png)




